Compound Description: This compound is a potent and orally active dipeptidyl peptidase IV (DPP-4) inhibitor. It exhibits an IC50 value of 6.3 nM against DPP-4 and shows excellent selectivity, oral bioavailability in preclinical species, and in vivo efficacy in animal models. []
Compound Description: This compound acts as a potent and selective glycine transporter type 1 (GlyT1) inhibitor. It significantly enhances long-term potentiation in the hippocampal dentate gyrus and induces c-Fos immunoreactivity comparable to clozapine. []
3. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate []* Compound Description: The crystal structure of this compound reveals that the central pyrrole ring is not coplanar with the ethoxycarbonyl moiety or the fluorophenyl ring. It exhibits supramolecular aggregation due to π-π stacking interactions and N—H⋯O and C—H⋯O interactions. []* Relevance: This compound shares the 4-fluorophenyl structural motif with N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, establishing their structural relationship.
4. (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile []* Compound Description: This compound is a potent and selective PI3Kδ inhibitor with excellent potency and isoform selectivity. It also exhibits good metabolic stability and a favorable pharmacokinetic profile. []* Relevance: The presence of a 4-fluorophenyl group in both this compound and N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide highlights their structural similarity and categorizes them as related compounds.
5. Methyl (±)-2-[N-(3-chloro-4-fluorophenyl)benzamido] propionate (Flamprop-methyl) []* Compound Description: Flamprop-methyl is a post-emergence herbicide that effectively controls oat with selectivity in wheat. Its selectivity relies on its rate of degradation and the subsequent detoxification of the biologically active acid. []* Relevance: This compound and N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide belong to the same chemical class of substituted phenylpropanamides, sharing a common structural core.
6. N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) []* Compound Description: BMS-777607 acts as a potent and selective Met kinase inhibitor. It demonstrates complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model. []* Relevance: Both BMS-777607 and N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide belong to the class of substituted phenylcarboxamides and share the 3-fluorophenyl structural motif.
7. N-(3-Chloro-4-fluorophenyl)acetamide []* Compound Description: This compound's crystal structure reveals a dihedral angle of 5.47° between the benzene ring and the acetamide side chain. It forms C(4) chains along [] through N—H⋯O hydrogen bonds. []* Relevance: The presence of a 3-chloro-4-fluorophenyl group in both this compound and N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide makes them structurally related.
8. 7-(3-amino-4-substituted)pyrrolidinyl derivatives of 8-methoxyquinolones []* Compound Description: These derivatives demonstrate more potent antibacterial activity than levofloxacin (LVFX). The lipophilicity of these compounds impacts their potency, intravenous toxicity, and pharmacokinetic profiles. []* Relevance: While these compounds are structurally diverse from N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, they are mentioned in the context of fluorine substitution influencing biological activity, a feature shared with the target compound.
9. (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1h-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950) []* Compound Description: BMS-644950 is an orally efficacious 3-hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitor with reduced myotoxicity potential. It exhibits increased selectivity for hepatocytes compared to other statins, potentially leading to an improved therapeutic window. []* Relevance: This compound shares the presence of a 4-fluorophenyl group with N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, classifying them as structurally related compounds.
10. N-(4″-phenyl-n-butyl)-3α-[bis(4′-fluorophenyl)methoxy]tropane []* Compound Description: This analogue exhibits high affinity for the dopamine transporter while demonstrating separation of binding affinities for the dopamine transporter versus muscarinic m1 receptors. []* Relevance: The presence of the 4-fluorophenyl group in this compound links it structurally to N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide.
11. N-[2-(bisarylmethoxy)ethyl]-N′-(phenylpropyl)piperazine Analogues []* Compound Description: These analogues were designed as potential dopamine transporter inhibitors, with structural modifications influencing their selectivity and potency for neurotransmitter reuptake inhibition. []* Relevance: This group of compounds is structurally related to N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide due to the presence of substituted phenyl rings and an amine-containing linker in their structures.
12. (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide []* Compound Description: This compound is an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Its difluoro analogue structure mitigates reactive intermediate formation. []* Relevance: The presence of the 4-fluorophenyl group, a prominent feature in N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, establishes a structural link between these compounds.
13. Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) []* Compound Description: TAK-242 selectively inhibits Toll-like receptor 4 (TLR4)-mediated cytokine production by suppressing intracellular signaling pathways. []* Relevance: Both TAK-242 and N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide share a common structural motif, the 2-chloro-4-fluorophenyl group, making them structurally related compounds.
14. 5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854) []* Compound Description: ASP5854 acts as a potent adenosine A1 and A2A receptor dual antagonist, showing promising results in animal models of Parkinson's disease and cognitive function. []* Relevance: The presence of a 4-fluorophenyl substituent in both ASP5854 and N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide highlights their structural similarity.
15. 2-aryl-3-[(2-furyl)carbonyl]amino-5-nonsubstituted/methyl-4-thiazolidinones & 2-[(2-furyl)carbonyl]hydrazono-3-alkyl-4-aryl-4-thiazolines []* Compound Description: This series of compounds was investigated for anticonvulsant activity against pentylenetetrazole-induced seizures. Their potency was found to be sensitive to substituents on the thiazolidinone and thiazoline rings. []* Relevance: While structurally diverse from N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, this series highlights the exploration of different heterocyclic scaffolds and substituents for modulating biological activity, a concept relevant to drug design involving the target compound.
16. (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one []* Compound Description: This compound is a key intermediate in the synthesis of aprepitant, an NK1 receptor antagonist. []* Relevance: This compound shares a 4-fluorophenyl substructure with N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, signifying their structural relationship.
17. N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) []* Compound Description: GSK962040 is a potent, small molecule motilin receptor agonist. It exhibits excellent activity at both recombinant human and native rabbit motilin receptors, leading to potentiated gastric antrum tissue contractions. []* Relevance: The shared presence of a 3-fluorophenyl group in both GSK962040 and N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide highlights their structural similarity and classifies them as related compounds.
18. 3-Fluoro-N-(3-fluorophenyl)benzamide []* Compound Description: This compound exhibits concomitant polymorphism due to disorder in its crystal structure. It exists in two forms, a plate form (Form I) and a needle form (Form II), with variations in hydrogen bonding and intermolecular interactions leading to packing polymorphism. []* Relevance: This benzamide derivative shares the 3-fluorophenyl structural motif with N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, indicating their structural relationship.
19. N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125) []* Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor, currently in phase I and II clinical trials. It exhibits good efficacy and tolerability in preclinical xenograft models of human ovarian carcinoma. []* Relevance: While structurally distinct from N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, this compound highlights the pursuit of potent inhibitors targeting specific kinases involved in cell cycle regulation, a relevant area of drug discovery.
20. (RS)-2-Amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (Homo-AMPA) []* Compound Description: Homo-AMPA is a specific and potent agonist of the metabotropic glutamate receptor 6 (mGlu6), exhibiting approximately four times weaker activity than (S)-glutamic acid. []* Relevance: Although structurally dissimilar to N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, Homo-AMPA's role as a specific agonist for a particular glutamate receptor subtype highlights the significance of targeted drug design within a receptor family.
21. N''-((3-(hydroxyimino)butan-2-ylidene)-2-(phenylamino)acetohydrazide and its Metal Complexes []* Compound Description: This acetohydrazide oxime ligand and its metal complexes demonstrate varying degrees of antimicrobial activity against Aspergillus niger and Escherichia coli. []* Relevance: Though structurally distinct, this research highlights the exploration of metal complexes for enhancing biological activity, a strategy that could potentially be applied to derivatives of N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide.
22. N-{[5-(4-methoxyphenyl)-3-phenyl-4,5dihydroisoxazol-4-yl]methyl}aniline, N-{[3-(2-fluorophenyl)-5-phenyl-4,5dihydroisoxazol-4-yl]methyl}aniline and N-{[5-(2-fluorophenyl)-3-phenyl-4,5dihydroisoxazol-4-yl]methyl}aniline []* Compound Description: These isoxazole derivatives display significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, comparable to indomethacin. []* Relevance: While these compounds have different core structures compared to N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, the incorporation of fluorine atoms and variations in their position are noteworthy, emphasizing the impact of fluorine substitution on biological activity.
23. (RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid & (R)- and (S)-5-Amino-3-(4-chlorophenyl)pentanoic acid []* Compound Description: These compounds are homologues of the GABAB receptor agonist baclofen. While the (R)-enantiomer of 5-amino-3-(4-chlorophenyl)pentanoic acid showed weak GABAB receptor interaction, its mechanism of action differed from baclofen. []* Relevance: This study highlights the exploration of structural variations around the baclofen scaffold, a GABAB receptor modulator. While structurally dissimilar to N-(3-Amino-4-fluorophenyl)cyclopropanecarboxamide, the study emphasizes the impact of subtle structural changes on receptor interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.